molecular formula C6H8N2O2 B031514 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate CAS No. 105786-95-6

4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate

Cat. No. B031514
M. Wt: 140.14 g/mol
InChI Key: OBCUGZUJWKHNHA-UHFFFAOYSA-N
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Description

The compound "4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate" is part of a class of energetic materials that have been explored for their potential applications due to their unique structural and energetic properties. These materials often feature high density, thermal stability, and detonation properties.

Synthesis Analysis

The synthesis of related pyridine-based energetic materials involves multi-step reactions starting from commercially available reagents. For example, the synthesis of 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, a compound with a similar structural motif, was achieved through azidonation and ring closure steps, yielding a compound with a high density and good detonation properties (Congming Ma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, determined by single-crystal X-ray diffraction, reveals orthorhombic crystals with significant intracyclic and exo-cyclic bond angles, indicating a rigid and dense framework which contributes to their high energetic performance (V. A. Ogurtsov et al., 2018).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including cycloadditions and reactions with aromatic hydrocarbons and water, forming charge-transfer complexes and hydrates. Such reactivity profiles suggest potential applications in energetic material formulations (A. S. Bailey et al., 1971).

Physical Properties Analysis

The physical properties, such as crystal density and thermal stability, are critical for energetic materials. Compounds in this category often exhibit surprisingly high densities and low thermal stability, making them suitable for specific applications where energy density and sensitivity to thermal stimuli are key considerations (Congming Ma et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, including their energetic performance and sensitivity (impact and friction), are influenced by their molecular and structural characteristics. For instance, multiple hydrogen-bond modifications in the oxadiazolo[3,4-b]pyridine 1-oxide framework have led to novel energetic materials with high densities, good detonation performances, and low sensitivities, indicating potential as low-sensitivity high-energy materials (You Ran et al., 2023).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • The compound 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine has been synthesized through an SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80°C .
    • This process yielded 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in 78% yield .
    • The compound has found application in the construction of bicyclic fused triazolium ionic liquids .
  • Chemoselective Extraction of Copper (II) Ions and Histidine-Containing Peptides

    • The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine has been used in the construction of bicyclic fused triazolium ionic liquids .
    • These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .
  • Antifungal and Antibacterial Activities

    • Some derivatives of 4,5,6,7-tetrahydrothieno pyridines have been synthesized and evaluated for their antifungal and antibacterial activities on various strains of fungi and bacteria .
  • Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors

    • 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been discovered as potent, orally available, and brain-penetrating RIP1 kinase inhibitors .
  • Oxadiazoles in Medicinal Applications

    • Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
    • They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
    • Medicinal applications of oxadiazoles include anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
  • Oxadiazoles in Material Science

    • Oxadiazoles have been of considerable importance in different fields such as material science .
    • They have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Future Directions

The compound has potential applications in the treatment of insomnia and in the synthesis of β-?Lactamase Inhibitors . These areas could be explored further in future research.

properties

IUPAC Name

4,5,6,7-tetrahydrooxadiazolo[3,4-a]pyridin-8-ium-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6-5-3-1-2-4-8(5)7-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUGZUJWKHNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2=NOC(=C2C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474325
Record name 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate

CAS RN

105786-95-6
Record name 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate
Reactant of Route 2
4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate
Reactant of Route 3
4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate
Reactant of Route 4
4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate

Citations

For This Compound
4
Citations
G Duvey, B Perry, E Le Poul, S Poli, B Bonnet… - Bioorganic & medicinal …, 2013 - Elsevier
A series of potent non-acetylinic negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5 NAMs) was developed starting from HTS screening hit 1. Potency was …
Number of citations: 8 www.sciencedirect.com
DJ Rawson, S Ballard, C Barber, L Barker… - Bioorganic & medicinal …, 2012 - Elsevier
This paper describes our recent efforts to design and synthesise potent and selective PDE5 inhibitors and the use of in vitro predictors of clearance, absorption and permeability to …
Number of citations: 27 www.sciencedirect.com
H Veronika, V Jiří, H Jiří - Beilstein Journal of Organic …, 2018 - search.proquest.com
This review covers all known examples of [3+ 2]-cycloaddition between sydnones and both terminal as well as internal alkynes/cycloalkynes taken from literature since its discovery by …
Number of citations: 0 search.proquest.com
J Hanusek - Beilstein J. Org. Chem, 2018 - pdfs.semanticscholar.org
This review covers all known examples of [3+ 2]-cycloaddition between sydnones and both terminal as well as internal alkynes/cycloalkynes taken from literature since its discovery by …
Number of citations: 2 pdfs.semanticscholar.org

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